molecular formula C15H18N2O2S B2571010 1-Cyclopentyl-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea CAS No. 2034250-24-1

1-Cyclopentyl-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea

Cat. No. B2571010
CAS RN: 2034250-24-1
M. Wt: 290.38
InChI Key: FHLODCLOOHAJRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds similar to “1-Cyclopentyl-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea” involves the recyclization of 2- { [5-aryl-2-oxofuran-3 (2 H )-ylidene]amino}thiophene-3-carboxylic acids with cyanoacetic acid derivatives in the presence of t-BuOK . This reaction proceeds through the opening of the furan ring to form potassium 5-aryl-5-oxo-1-cyano-1-R 3-3-[5-R 1-4-R 2-3-(ethoxycarbonyl)thiophen-2-yl]aminopenta-1,3-dien-2-olates .


Molecular Structure Analysis

The molecular structure of “1-Cyclopentyl-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea” is defined by its molecular formula C15H18N2O2S. The compound contains a cyclopentyl group, a thiophene ring, a furan ring, and a urea group.


Chemical Reactions Analysis

The chemical reactions involving compounds similar to “1-Cyclopentyl-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea” include the recyclization of 2- { [5-aryl-2-oxofuran-3 (2 H )-ylidene]amino}thiophene-3-carboxylic acids with cyanoacetic acid derivatives . This reaction proceeds through the opening of the furan ring .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, such as “1-Cyclopentyl-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea”, are of great interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Properties

Compounds containing a thiophene nucleus have been reported to possess anti-inflammatory properties . For example, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea acts as an anti-inflammatory agent .

Antimicrobial Properties

Thiophene derivatives also exhibit antimicrobial properties . This makes them useful in the development of new antimicrobial drugs .

Anticancer Properties

Thiophene derivatives have shown anticancer properties . This opens up possibilities for the development of new anticancer drugs .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry, particularly as corrosion inhibitors . This makes them valuable in industries that deal with metals and other materials prone to corrosion .

Material Science

Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . They are also used in the fabrication of organic light-emitting diodes (OLEDs) .

Coordination Chemistry

Thiophene derivatives find large application in coordination chemistry . They can act as ligands, coordinating with metal ions to form complex structures .

Organic Synthesis

Thiophene derivatives are used as intermediates in organic synthesis . They can participate in various reactions to form a wide range of organic compounds .

properties

IUPAC Name

1-cyclopentyl-3-[(5-thiophen-2-ylfuran-2-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c18-15(17-11-4-1-2-5-11)16-10-12-7-8-13(19-12)14-6-3-9-20-14/h3,6-9,11H,1-2,4-5,10H2,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLODCLOOHAJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NCC2=CC=C(O2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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